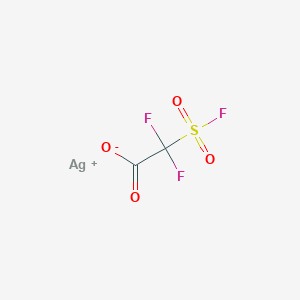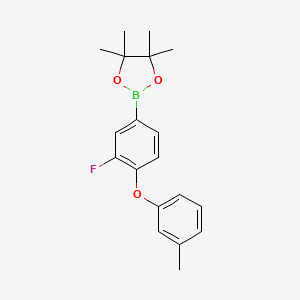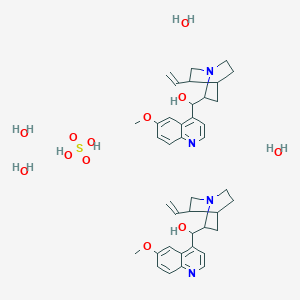![molecular formula C19H21BrN4O2S B15155462 N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155462.png)
N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a pyrrolopyrimidine core, and a sulfanylacetamide moiety, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable catalyst.
Attachment of the Sulfanylacetamide Moiety: The final step involves the coupling of the sulfanylacetamide group to the pyrrolopyrimidine core, typically using a thiol reagent and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to altered cellular responses. For example, it may inhibit kinases involved in cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(4-fluorophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- **N-(4-chlorophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propiedades
Fórmula molecular |
C19H21BrN4O2S |
|---|---|
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[(3-butan-2-yl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21BrN4O2S/c1-4-12(3)24-18(26)17-15(9-11(2)21-17)23-19(24)27-10-16(25)22-14-7-5-13(20)6-8-14/h5-9,12,21H,4,10H2,1-3H3,(H,22,25) |
Clave InChI |
GFMZVJYSCWGXSX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C(=O)C2=C(C=C(N2)C)N=C1SCC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155422.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B15155426.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B15155459.png)
![5-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155461.png)
![4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15155474.png)
![4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline](/img/structure/B15155475.png)
